Product packaging for But-1-ene-4-boronic acid(Cat. No.:CAS No. 379669-72-4)

But-1-ene-4-boronic acid

Cat. No.: B1288559
CAS No.: 379669-72-4
M. Wt: 99.93 g/mol
InChI Key: WHTULVNQGYJCSG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Boronic Acids in Chemical Research

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of ethylboronic acid. scirp.orgfishersci.com Initially regarded as chemical curiosities, their true potential remained largely untapped for nearly a century. researchgate.net The landscape of organoboron chemistry was dramatically reshaped by the pioneering work of Herbert C. Brown in the mid-20th century, particularly his discovery of the hydroboration reaction, which provided a convenient route to a wide array of organoboranes. researchgate.netfluorochem.co.uk

The subsequent development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling discovered in 1979, catapulted boronic acids to the forefront of synthetic chemistry. fishersci.comsigmaaldrich.com This reaction, which forges carbon-carbon bonds with high efficiency and selectivity, earned its pioneers the 2010 Nobel Prize in Chemistry and solidified the role of boronic acids as indispensable tools. lookchem.com From these foundational discoveries, the field has blossomed, with boronic acids now being integral to medicinal chemistry, materials science, and chemical biology. sigmaaldrich.comwiley.com The approval of bortezomib (B1684674), a boronic acid-containing drug, for cancer therapy in 2003 marked a significant milestone, spurring further interest in their biomedical applications. wiley-vch.desigmaaldrich.com

Fundamental Principles of Boronic Acid Reactivity and Lewis Acidity

The chemical behavior of boronic acids is dictated by the intrinsic properties of the boron atom. mdpi.com They are generally classified as mild Lewis acids, a characteristic that underpins much of their reactivity. wiley-vch.deacs.org

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry around the boron center. fishersci.comorganoborons.com This hybridization leaves the boron atom with a vacant, low-energy p-orbital perpendicular to the plane of its substituents. fishersci.comlookchem.com With only six valence electrons, the boron atom is electron-deficient, making it electrophilic and capable of acting as an electron-pair acceptor, which is the definition of a Lewis acid. fishersci.comsigmaaldrich.com This vacant p-orbital is the key to the Lewis acidity and the diverse reactivity of boronic acids. lookchem.comsigmaaldrich.com When a boronic acid interacts with a Lewis base, such as a hydroxide (B78521) ion, it accepts a pair of electrons, causing the boron to rehybridize from sp² to a tetrahedral sp³ configuration, forming a more nucleophilic boronate species. fishersci.comorganoborons.com

A hallmark feature of boronic acids is their ability to form reversible covalent bonds with molecules containing diol (two hydroxyl groups), amino acid, or hydroxamic acid functionalities. wiley-vch.demdpi.com This dynamic interaction is central to their use in sensors, separation systems, and biological applications. nih.gov

Boronic acids readily react with 1,2- and 1,3-diols in aqueous media to form cyclic boronate esters. nih.gov This condensation reaction is reversible and pH-dependent. The formation of these five- or six-membered rings is a dynamic covalent process, meaning the bonds can form and break under equilibrium conditions, which is crucial for applications like continuous sensing. nih.gov The acidity of the boronic acid is typically enhanced upon the formation of these cyclic esters. nih.gov The stability of the resulting boronate ester is influenced by factors such as the pH of the medium and the structure of the diol.

Table 1: General Properties of But-1-ene-4-boronic acid

PropertyValueSource(s)
Chemical Formula C₄H₉BO₂
Molecular Weight 99.92 g/mol
CAS Number 379669-72-4
Synonyms 3-Butenylboronic acid
Physical Form Powder
Melting Point 84-90 °C
Storage Temperature 2-8°C

Beyond diols, boronic acids can form reversible covalent complexes with other nucleophilic groups. They are known to interact with the side chains of certain amino acids, such as the hydroxyl group of serine or the imidazole (B134444) nitrogen of histidine. This ability to bind to amino acid residues in the active sites of enzymes makes them effective enzyme inhibitors. wiley-vch.de For instance, the therapeutic effect of the drug bortezomib stems from the boron atom's interaction with a serine residue in the proteasome. wiley-vch.de Similarly, boronic acids can complex with hydroxamic acids, a reaction that has been explored in the development of catalytic systems and chemical biology tools. wiley-vch.de

Reversible Covalent Complexation with Diols and Other Nucleophiles

Significance of Alkenylboronic Acids in Modern Organic Synthesis

Alkenylboronic acids, a subclass to which this compound belongs, are particularly valuable reagents in organic synthesis. Their defining feature is the carbon-carbon double bond (alkene) attached to the boronic acid group. This structure allows for the stereoselective formation of new carbon-carbon bonds, making them powerful building blocks for complex molecules.

The primary application of alkenylboronic acids is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions enable the precise construction of substituted alkenes, which are common motifs in pharmaceuticals and natural products. The low toxicity of boron reagents and the mild reaction conditions contribute to their widespread use. Alkenylboronic acids have also been employed in other important transformations, including rhodium-catalyzed additions, copper-catalyzed couplings, and as nucleophiles in stereospecific, transition-metal-free coupling reactions. Their versatility allows for the synthesis of complex structures, such as homoallylic alcohols and chiral molecules bearing quaternary carbon centers. For example, 3-butenylboronic acid has been used as a reactant in Suzuki-Miyaura reactions to synthesize derivatives of benzoic acid and in photochemical homologation reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9BO2 B1288559 But-1-ene-4-boronic acid CAS No. 379669-72-4

Properties

IUPAC Name

but-3-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2,6-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTULVNQGYJCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609980
Record name But-3-en-1-ylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379669-72-4
Record name But-3-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name But-1-ene-4-boronic acid
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Synthetic Methodologies for But 1 Ene 4 Boronic Acid and Its Derivatives

Historical Approaches to Alkylboronic Acid Synthesis

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid. nih.govwikipedia.org His preparation of ethylboronic acid was a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, which was then oxidized in air. wikipedia.org

Historically, the most common and enduring method for preparing boronic acids has been the reaction of organometallic reagents, such as Grignard or organolithium reagents, with trialkyl borates at low temperatures, followed by acidic hydrolysis. nih.govorgsyn.org While fundamentally effective, these early methods often suffered from the over-addition of the organometallic nucleophile, leading to mixtures of boronic acids, borinic acids, and borane (B79455) derivatives, which complicated purification and lowered yields. mdpi.comescholarship.org

Contemporary Synthetic Strategies for But-1-ene-4-boronic Acid

Modern synthetic chemistry has introduced a variety of more controlled and efficient methods for the synthesis of alkylboronic acids and their esters. These strategies offer improved yields, functional group tolerance, and selectivity.

The hydroboration-oxidation reaction, first reported by Herbert C. Brown in the 1950s, is a cornerstone of modern organic synthesis for converting alkenes into alcohols. wikipedia.org The initial step, hydroboration, involves the addition of a borane (such as BH₃) across the double bond of an alkene to form a trialkylborane intermediate. wikipedia.orgmasterorganicchemistry.com This process is notable for its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon, and its syn-stereospecificity. wikipedia.orglibretexts.org

While subsequent oxidation of the trialkylborane with hydrogen peroxide yields an alcohol, the trialkylborane intermediate itself is a key precursor. masterorganicchemistry.com For the specific synthesis of this compound, a direct hydroboration of a simple C4 alkene is not feasible. However, the principles of hydroboration are central to organoboron chemistry. For instance, the hydroboration of a terminal alkene with a borane reagent like BH₃•THF forms an alkylborane, which can then be further manipulated. masterorganicchemistry.com Modified borane reagents such as 9-BBN, catecholborane, and disiamylborane (B86530) are often used to control the stoichiometry and selectivity of the reaction. wikipedia.org

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-boron bonds, providing mild and highly functional group-tolerant pathways to boronic acids and esters. google.comupenn.edu

The Miyaura borylation reaction is a powerful method for synthesizing boronate esters from organic halides or triflates. organic-chemistry.orged.ac.uk The reaction involves the palladium-catalyzed cross-coupling of an alkyl or vinyl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgorganic-chemistry.org This transformation is mechanistically related to the Suzuki coupling, proceeding through a Pd(0)/Pd(II) catalytic cycle. ed.ac.uk

For the synthesis of this compound pinacol (B44631) ester, a suitable substrate would be a 4-halobut-1-ene, such as 4-bromo-1-butene (B139220). The reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand, a base, and B₂pin₂ in an organic solvent. organic-chemistry.org A significant advantage of this method is its exceptional tolerance for a wide range of functional groups. ed.ac.uk More recent advancements have introduced tetrahydroxydiboron, also known as bis-boronic acid (BBA), as a more atom-economical alternative to B₂pin₂. nih.govscientificupdate.com

Table 1: Typical Conditions for Miyaura Borylation of an Alkyl Halide

ComponentExampleRole
Substrate 4-bromo-1-buteneSource of the alkyl group
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Catalyst PdCl₂(dppf), XPhos-Pd-G2Catalyzes the cross-coupling
Base Potassium Acetate (KOAc)Activates the diboron reagent
Solvent Dioxane, Toluene, DMFReaction medium
Temperature 50-100 °CVaries by substrate and catalyst

A recent innovation in the field is the development of metal-free borylation reactions initiated by light. organic-chemistry.orgresearchgate.net These methods offer a milder and more environmentally benign alternative to traditional metal-catalyzed processes. organic-chemistry.orgnih.gov One such strategy involves a photoinduced hydrogen atom transfer (HAT) process to generate alkyl radicals from unactivated C(sp³)–H bonds, which are then trapped by a diboron reagent. nih.gov

This reaction proceeds via photoinduced electron transfer, often using an N-alkoxyphthalimide-based oxidant and a HAT catalyst. nih.gov A key feature of this method is its unusual selectivity, sometimes favoring the borylation of stronger, sterically unhindered methyl C-H bonds over weaker C-H bonds. nih.gov The formation of an electron-donor-acceptor complex between a substrate and a diboron reagent like bis(catecholato)diboron (B79384) (B₂cat₂) can enable photoinduced single-electron transfer and subsequent fragmentation to a carbon-centered radical, which is then borylated. organic-chemistry.orgrsc.org This catalyst-free approach expands the toolkit for creating valuable alkylboronic esters from readily available starting materials. rsc.org

The reaction of Grignard reagents with boron-containing electrophiles remains a widely used and versatile method for preparing boronic acids and esters. google.comwipo.int This approach is often valued for its operational simplicity and the ready availability of the starting materials. google.com

To synthesize this compound via this route, one would first prepare the corresponding Grignard reagent, but-3-enylmagnesium bromide, from 4-bromo-1-butene and magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). arabjchem.org This organometallic nucleophile is then added to a trialkyl borate, such as trimethyl borate or triisopropyl borate, typically at low temperatures to control reactivity. mdpi.com The resulting boronate ester is subsequently hydrolyzed with an aqueous acid to yield the final this compound. escholarship.org Modern procedures have been refined to minimize the formation of byproducts from over-addition, affording boronate esters in excellent yields. google.comescholarship.org

Table 2: Grignard Reagent-Based Synthesis of Boronic Acids/Esters

StepReagents & ConditionsPurpose
1. Grignard Formation 4-bromo-1-butene, Mg⁰, THFFormation of but-3-enylmagnesium bromide
2. Borylation Triisopropyl borate, -78 °C to 25 °CReaction with borate ester to form boronate
3. Hydrolysis Aqueous acid (e.g., HCl)Conversion of boronate ester to boronic acid

This method is highly reliable and can be performed under ambient conditions, making it a practical choice for both laboratory and larger-scale synthesis. escholarship.orgwipo.int

Directed ortho-Metalation and Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netnih.gov The process involves the deprotonation of a C-H bond positioned ortho to a directing group (DG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate then reacts with an electrophile, in this case, a boron-containing compound, to introduce a boronic acid or boronic ester group. researchgate.netnih.gov

The general mechanism involves the coordination of the organolithium base to the heteroatom of the directing group, which positions the base to abstract the adjacent ortho-proton. This site-selective deprotonation is followed by quenching with a boron electrophile, such as triisopropyl borate B(OiPr)₃, to yield the corresponding boronic acid derivative after acidic workup. nih.gov

While DoM is predominantly applied to arene and heteroarene systems, the underlying principle of using a directing group to achieve site-selective C-H activation and borylation is a fundamental concept in organic synthesis. researchgate.net For derivatives of this compound, analogous strategies involving directed C-H activation could theoretically be employed on substituted scaffolds, although this is less common than for aromatic systems. The efficiency of such a reaction would depend on the presence of a suitable directing group and an appropriately acidic C-H bond.

Key aspects of the DoM-borylation strategy are summarized below:

FeatureDescription
Directing Groups (DGs) Functional groups containing heteroatoms (e.g., -CONR₂, -OMe, -SO₂NR₂) that can coordinate to the metalating agent.
Metalating Agents Strong bases, typically organolithium reagents like n-BuLi, s-BuLi, or lithium amides like LDA. acs.org
Boron Electrophiles Borate esters such as triisopropyl borate (B(OiPr)₃) or trimethyl borate (B(OMe)₃).
Key Advantage High regioselectivity, allowing for the synthesis of specifically substituted boronic acids that might be difficult to access otherwise. nih.gov

A one-pot protocol combining DoM, borylation, and subsequent Suzuki-Miyaura cross-coupling has been developed for pyridine (B92270) derivatives, which avoids the isolation of potentially unstable pyridyl boronic acids. nih.gov This highlights the utility of the method in creating complex molecules efficiently.

Synthesis of this compound Pinacol Ester

The pinacol ester of this compound is a common and valuable derivative. Pinacol esters are generally more stable, easier to handle, and more readily purified by chromatography than their corresponding free boronic acids. orgsyn.orgsigmaaldrich.com They are widely used in cross-coupling reactions and other transformations.

Conversion of this compound to its Pinacol Ester

The conversion of a boronic acid to its pinacol ester is a standard esterification reaction. A common and straightforward method involves the direct reaction of the boronic acid with pinacol. orgsyn.orgorgsyn.org The reaction is typically carried out in a suitable solvent, and a dehydrating agent is often added to drive the equilibrium towards the ester product by removing the water that is formed as a byproduct.

A representative procedure involves stirring the boronic acid with an equimolar amount of pinacol in a solvent like diethyl ether or dichloromethane. orgsyn.org Magnesium sulfate (B86663) is frequently used as the dehydrating agent. orgsyn.orgorgsyn.org The reaction is typically run at room temperature for several hours. After the reaction is complete, the solid dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude pinacol ester, which can then be purified, often by distillation or chromatography. orgsyn.org

Table 1: General Conditions for Boronic Acid Esterification with Pinacol

Parameter Condition Reference
Boronic Acid 1.0 equiv orgsyn.org
Pinacol 1.0 equiv orgsyn.org
Dehydrating Agent Magnesium Sulfate (1.5 equiv) orgsyn.org
Solvent Diethyl Ether orgsyn.org
Temperature Room Temperature orgsyn.org

| Time | 16-24 hours | orgsyn.org |

Direct Synthesis of this compound Pinacol Ester

Direct synthesis routes that avoid the isolation of the free boronic acid are often more efficient. These methods typically involve the reaction of a suitable precursor with a boron-containing reagent that already includes the pinacol group, such as pinacolborane (HBpin) or bis(pinacolato)diboron (B₂pin₂).

One of the most common methods for synthesizing alkenylboronic esters is the hydroboration of alkynes or dienes. researchgate.netorganic-chemistry.org For instance, the hydroboration of a terminal alkyne with pinacolborane, often catalyzed by a transition metal complex, can yield the corresponding (E)-alkenylboronic acid pinacol ester with high regio- and stereoselectivity. researchgate.net

Another powerful method is the reaction of Grignard reagents with pinacolborane. google.com This approach allows for the synthesis of a wide variety of boronic esters from corresponding alkyl, alkenyl, or aryl halides. The Grignard reagent is either preformed or generated in situ (Barbier conditions) and then reacted with pinacolborane at room temperature to afford the desired boronate ester in high yield. organic-chemistry.orggoogle.com

Table 2: Selected Direct Synthetic Routes to Alkenyl Pinacol Boronates

Method Precursor Boron Reagent Key Features Reference
Hydroboration 1-Alkyne Pinacolborane (HBpin) Catalyst-controlled regio- and stereoselectivity. researchgate.net
Grignard Reaction Alkenyl Halide Pinacolborane (HBpin) Forms the boronate from the corresponding halide via an organomagnesium intermediate. google.com
Miyaura Borylation Alkenyl Halide/Triflate Bis(pinacolato)diboron (B₂pin₂) Palladium-catalyzed cross-coupling reaction. organic-chemistry.org

| Metal-free Borylation | Arylamine | Bis(pinacolato)diboron (B₂pin₂) | A Sandmeyer-type reaction converting amines to boronates. | rsc.orgrsc.org |

Stereoselective Synthesis of this compound Derivatives

The development of methods for the stereoselective synthesis of boronic esters has made these compounds highly valuable building blocks in asymmetric synthesis. researchgate.netscispace.com The resulting chiral boronic esters can undergo a wide range of stereospecific transformations, allowing the carbon-boron bond to be converted into new C-C, C-O, C-N, and C-H bonds with high retention of stereochemical integrity. scispace.comrsc.org

One of the foundational approaches to chiral boronic esters is asymmetric hydroboration, pioneered by H. C. Brown. researchgate.net This involves the use of chiral hydroborating agents to react with alkenes, establishing a new stereocenter.

More recently, catalytic methods have become prominent. For example, copper-catalyzed borylation reactions have been extensively developed. The 1,4-borylation of α,β-unsaturated carbonyl compounds or the 1,6-borylation of electron-deficient dienes with B₂pin₂ using a chiral copper catalyst can produce enantioenriched allylic boronic esters. scispace.com

Another important strategy is the Matteson homologation reaction. This method involves the reaction of a boronic ester with a lithiated halo-compound (e.g., dichloromethyllithium or chloromethyllithium) in the presence of a chiral auxiliary on the boron atom. orgsyn.org This process creates a new C-C bond and a new stereocenter alpha to the boron atom with high diastereoselectivity. The reaction proceeds through the formation of a boronate "ate" complex, followed by a 1,2-metallate rearrangement. orgsyn.orgrsc.org By repeating this homologation sequence, complex carbon chains with multiple contiguous stereocenters can be constructed. rsc.org

Table 3: Overview of Stereoselective Synthesis Strategies

Strategy Description Key Features
Asymmetric Hydroboration Reaction of an alkene with a chiral hydroborating agent or a combination of an achiral borane and a chiral catalyst. Establishes stereocenters during the C-B bond formation.
Catalytic Borylation Use of chiral transition metal catalysts (e.g., copper, rhodium) with achiral boron reagents like B₂pin₂. Enables catalytic enantioselective synthesis of various boronic esters.
Matteson Homologation Chain extension of a boronic ester using a lithiated halo-compound and a chiral auxiliary on the boron. Provides α-chiral boronic esters with excellent diastereocontrol.

| Lithiation-Borylation | Deprotonation with a chiral base followed by reaction with a boronic ester. | Reagent-controlled homologation to produce enantioenriched secondary alcohols after oxidation. orgsyn.org |

These stereoselective methods provide access to a diverse array of chiral derivatives of this compound, significantly expanding their utility in the synthesis of complex, biologically active molecules and natural products. rsc.org

Reactivity and Mechanistic Studies of But 1 Ene 4 Boronic Acid in Organic Transformations

Cross-Coupling Reactions Involving But-1-ene-4-boronic Acid

This compound is a valuable substrate in several palladium- and copper-catalyzed cross-coupling reactions. These reactions leverage the carbon-boron bond as a nucleophilic source to form new bonds with various electrophilic partners.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.org this compound, as an alkenyl boronic acid, participates in this reaction to form products containing a butenyl moiety.

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. The ligand stabilizes the palladium center, influences its reactivity, and can control the stereochemical outcome of the reaction. wikipedia.orgorganic-chemistry.org

For alkenylboronic acids like this compound, common catalytic systems involve a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂, combined with phosphine (B1218219) ligands. organic-chemistry.org Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), or biaryl phosphine ligands like SPhos and XPhos, are often employed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering greater stability and activity for challenging couplings. wikipedia.org

The choice of ligand is critical, especially in reactions involving alkenyl species, where issues like E/Z isomerization can arise. While this compound itself does not have E/Z isomers at the double bond, the stereochemistry of an alkenyl halide coupling partner must be preserved. Studies have shown that ligands like Pd(P(o-Tol)₃)₂ can be optimal for maintaining the geometry of Z-alkenyl halides during the coupling process. organic-chemistry.org The base is another crucial component, required to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Alkenylboronic Acids This table is a generalized representation based on typical conditions for similar substrates.

Palladium SourceLigandBaseSolventTypical Substrates
Pd(OAc)₂PPh₃Na₂CO₃Toluene/WaterAryl Bromides, Aryl Iodides
Pd₂(dba)₃P(t-Bu)₃K₃PO₄DioxaneAryl Chlorides, Aryl Bromides
XPhos Pd G2(none added)K₃PO₄Ethanol/WaterHeteroaryl Halides
Pd(PPh₃)₄(none added)K₂CO₃DMF/WaterVinyl Halides, Aryl Halides

The use of this compound in Suzuki-Miyaura couplings allows for the introduction of a 4-but-1-enyl group onto various molecular scaffolds. The reaction generally shows good tolerance for a wide range of functional groups on the coupling partner. acs.org

Scope:

Aryl and Heteroaryl Halides: this compound can be effectively coupled with a broad spectrum of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl bromides and iodides. organic-chemistry.org The coupling with more challenging aryl chlorides is also feasible with appropriately designed catalytic systems, often employing bulky, electron-rich ligands. organic-chemistry.org

Vinyl Halides: Coupling with vinyl halides proceeds efficiently, yielding substituted 1,4-dienes. These reactions are typically stereoretentive, meaning the geometry of the double bond in the vinyl halide is maintained in the product.

Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate sensitive functional groups such as esters, ketones, amides, nitriles, and ethers on the organohalide partner. acs.org

Limitations:

Protodeboronation: A common side reaction for boronic acids, especially under basic conditions, is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. nih.gov This can reduce the yield of the desired cross-coupled product. Aliphatic boronic acids like this compound can be more susceptible to this pathway compared to arylboronic acids. acs.org

Homocoupling: Another potential side reaction is the homocoupling of the boronic acid to form a symmetrical dimer (in this case, 1,7-octadiene). This is often promoted by the presence of oxygen or certain palladium catalysts. researchgate.net

Competing Reactions of the Alkene: The terminal double bond in this compound could potentially undergo side reactions, such as isomerization or participation in other palladium-catalyzed processes, although this is less common under standard Suzuki conditions.

The bifunctional nature of this compound makes it an interesting candidate for sequential or tandem reaction strategies. One-pot procedures that combine borylation of a substrate followed by a Suzuki coupling without isolating the boronic acid intermediate have become increasingly popular to improve efficiency. organic-chemistry.orgrsc.org

A potential sequential strategy involving this compound could involve:

Suzuki-Miyaura Coupling: The boronic acid moiety is first reacted with an organohalide (Ar-X) to form an aryl-substituted butene (Ar-CH₂CH₂CH=CH₂).

Subsequent Functionalization: The terminal alkene of the product is then used in a subsequent transformation, such as hydroboration/oxidation, Heck reaction, or metathesis, to further elaborate the molecule.

Furthermore, strategies involving protected boronic acids, such as N-methyliminodiacetic acid (MIDA) boronates, allow for iterative cross-couplings. yonedalabs.com A MIDA-protected version of this compound could be used in a coupling reaction, deprotected, and then the freed boronic acid could participate in a second, different Suzuki coupling, enabling the controlled assembly of complex molecules. yonedalabs.com

Chan-Lam Coupling Reaction

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds to form carbon-nitrogen or carbon-oxygen bonds, respectively. organic-chemistry.orgwikipedia.org This reaction is attractive due to its use of inexpensive copper catalysts and its ability to often be run under mild, aerobic conditions. wikipedia.orgalfa-chemistry.com

While the Chan-Lam coupling is most commonly employed with arylboronic acids, its application to alkenylboronic acids like this compound is also feasible. The reaction would involve coupling this compound with amines, amides, phenols, or alcohols to form the corresponding allylic amines or ethers.

The generally accepted mechanism involves the formation of a copper(II)-substrate complex. Transmetalation with the boronic acid generates a copper(II)-organo intermediate. A subsequent reductive elimination, possibly from a Cu(III) species formed via oxidation, yields the final product and regenerates a catalytically active copper species. wikipedia.orgalfa-chemistry.com

Table 2: Potential Chan-Lam Couplings with this compound This table illustrates the potential scope of the reaction.

Nucleophile (R-H)Product TypePotential Product Structure
Aniline (PhNH₂)N-AllylanilinePhNH-CH₂CH₂CH=CH₂
Phenol (PhOH)Allyl Phenyl EtherPhO-CH₂CH₂CH=CH₂
Imidazole (B134444)N-Allylimidazole(C₃H₃N₂)-CH₂CH₂CH=CH₂
Benzamide (PhCONH₂)N-AllylbenzamidePhCONH-CH₂CH₂CH=CH₂

Challenges in the Chan-Lam coupling of alkenylboronic acids can include lower reactivity compared to their aryl counterparts and potential side reactions involving the alkene functionality. nih.gov

Liebeskind-Srogl Coupling Reaction

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper(I)-mediated cross-coupling reaction that forms carbon-carbon bonds between thioesters and boronic acids. wikipedia.orgresearchgate.net This reaction is particularly useful as it proceeds under neutral conditions, making it tolerant of base-sensitive functional groups. rsc.org The reaction typically uses a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a thiophilic scavenger to facilitate the cleavage of the carbon-sulfur bond. rsc.orgchem-station.com

The participation of this compound in a Liebeskind-Srogl coupling would allow for the synthesis of various ketones. The reaction would couple the butenyl group from the boronic acid with the acyl group from a thioester (R-C(O)SR').

The catalytic cycle is thought to involve the oxidative addition of the thioester to the Pd(0) catalyst. The copper(I) salt then facilitates the displacement of the thiolate from the palladium center. Transmetalation with the boronic acid followed by reductive elimination yields the ketone product and regenerates the Pd(0) catalyst. researchgate.netnih.gov

Sonogashira Coupling with Boronic Acid Derivatives

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, classically involving the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org While boronic acids are not the primary substrates in the traditional Sonogashira reaction, related palladium-catalyzed C(sp²)–C(sp) bond-forming reactions have been developed that utilize organoboron compounds.

In these modified protocols, an alkenyl boronic acid like this compound can be coupled with terminal alkynes. The mechanism, while not identical to the classic Sonogashira pathway, still relies on a palladium catalytic cycle. More recent developments have explored gold-catalyzed oxidative Sonogashira-type couplings between arylboronic acids and terminal arylalkynes, proceeding through a base-assisted transmetalation pathway. nih.gov These alternative approaches provide a complementary method for generating valuable arylalkyne and enyne structures under mild conditions. nih.govresearchgate.net

Stille Coupling with Boronic Acid Derivatives

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organotin compound (organostannane) and an sp²-hybridized organic halide or pseudohalide. wikipedia.org It is important to clarify that boronic acids are not the organometallic reagent in a conventional Stille coupling; that role is fulfilled by organostannanes. wikipedia.org

However, the utility of boronic acids in analogous cross-coupling reactions is well-established, most notably in the Suzuki-Miyaura coupling. The Suzuki reaction offers many of the same advantages as the Stille coupling—namely, a broad substrate scope and tolerance for various functional groups—but with the significant benefit of using organoboron reagents, which are considerably less toxic than organotin compounds. In some niche applications, borinic acid derivatives have been used in Stille-type couplings for specific synthetic goals, such as the synthesis of boron-based perylenes. nih.gov

Conjugate Addition Reactions

The butenyl group of this compound can be transferred to the β-position of α,β-unsaturated carbonyl compounds in a 1,4-conjugate addition reaction. This transformation is a highly effective method for C-C bond formation and is typically catalyzed by transition metals, most notably rhodium and palladium. These reactions benefit from the stability and functional group tolerance of the boronic acid reagent. nih.gov

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium complexes, particularly when paired with chiral phosphine ligands such as BINAP, are highly effective catalysts for the asymmetric 1,4-addition of organoboronic acids to various electron-deficient olefins. thieme-connect.comacs.org This methodology has been successfully applied to both aryl- and alkenylboronic acids, allowing for the enantioselective synthesis of β-substituted ketones, esters, and other carbonyl derivatives. thieme-connect.comsci-hub.seacs.org

The proposed catalytic cycle begins with the transmetalation of the butenyl group from the boronic acid to the rhodium(I) center, forming a butenyl-rhodium(I) species. Subsequent coordination of the α,β-unsaturated substrate to the metal center is followed by migratory insertion of the butenyl group into the rhodium-enone complex. This key step forms the new carbon-carbon bond and generates a rhodium enolate intermediate. Finally, protonolysis, often facilitated by water or an alcohol present in the reaction medium, releases the β-substituted carbonyl product and regenerates the active rhodium catalyst. thieme-connect.com The use of chiral ligands on the rhodium center effectively controls the stereochemical outcome, leading to high enantioselectivities. sci-hub.sersc.org

Acceptor (Enone)Boronic AcidCatalyst SystemYield (%)Enantiomeric Excess (% ee)
2-Cyclohexenone(E)-1-Heptenylboronic acidRh(acac)(C₂H₄)₂ / (S)-BINAP9897
2-Cyclopentenone(E)-1-Heptenylboronic acidRh(acac)(C₂H₄)₂ / (S)-BINAP9196
Methyl vinyl ketonePhenylboronic acidRh(acac)(CO)₂ / dppb>90N/A (Achiral)
(E)-5-Phenylpent-3-en-2-onePhenylboronic acidRh(acac)(C₂H₄)₂ / (S)-BINAP9798

This table presents representative data for rhodium-catalyzed 1,4-additions of organoboronic acids to enones, illustrating the high yields and enantioselectivities achievable with alkenylboronic acids similar to this compound. thieme-connect.comsci-hub.se

Other Metal-Catalyzed Conjugate Additions

While rhodium catalysis is prominent, palladium complexes have also emerged as highly effective catalysts for the conjugate addition of boronic acids. nih.gov Palladium-catalyzed systems offer distinct advantages, including operational simplicity and a remarkable tolerance for air and moisture. nih.govcaltech.edu These reactions can be used to generate valuable products, including those with all-carbon quaternary stereocenters. nih.gov

The catalytic cycle for the palladium-catalyzed reaction is believed to involve an organopalladium(II) species, which undergoes conjugate addition to the enone. core.ac.uk Unlike copper-catalyzed additions that require highly reactive organometallic reagents, palladium systems utilize the air- and water-stable boronic acids, making them highly practical for synthesis. nih.govcaltech.edu The choice of chiral ligands, such as pyridinooxazoline (PyOX) or DuPHOS, is crucial for achieving high enantioselectivity. nih.govcore.ac.uk

Homologation Reactions

Homologation reactions provide a method for extending a carbon chain by a single methylene (B1212753) (-CH₂) unit. The Matteson homologation is a powerful and stereospecific reaction that inserts a carbon into the carbon-boron bond of a boronic ester. nrochemistry.comrsc.org This process is particularly useful for the iterative construction of stereochemically complex carbon chains. uni-saarland.de

The reaction of a boronic ester, such as the pinacol (B44631) ester of this compound, with a halomethyllithium reagent (e.g., LiCHCl₂) generates a tetracoordinate "ate" complex. uni-saarland.denih.gov This intermediate is unstable and undergoes a spontaneous 1,2-metallate rearrangement, where the butenyl group migrates from the boron atom to the adjacent halomethyl carbon, displacing a halide ion. nrochemistry.comprinceton.edu This rearrangement occurs with retention of configuration at the migrating carbon, resulting in a new α-halo boronic ester that is one carbon longer than the starting material. The resulting product can be further functionalized, for instance, by oxidation to an aldehyde or by a second nucleophilic substitution at the α-carbon. uni-saarland.de The addition of a Lewis acid like zinc chloride can significantly enhance both the reaction yield and diastereoselectivity. uni-saarland.de

Electrophilic Allyl Shifts

A characteristic reaction of allylboronic acids and their esters is the electrophilic allyl shift, also known as an allylboration reaction. wikipedia.org This transformation involves the reaction of the allylboronate with an electrophile, typically an aldehyde or ketone. The reaction proceeds through a highly organized, cyclic six-membered transition state (Zimmerman-Traxler model).

In this concerted process, the nucleophilic terminal carbon of the but-1-ene double bond attacks the electrophilic carbon of the carbonyl group. Simultaneously, the carbonyl oxygen coordinates to the Lewis acidic boron atom, and the boron moiety undergoes a thieme-connect.comnih.gov-suprafacial shift from its original position to the oxygen atom. wikipedia.org This rearrangement forms a new C-C bond and a B-O bond, yielding a homoallylic alcohol upon workup. The stereochemistry of the newly formed carbinol center is dictated by the geometry of the transition state, allowing for a high degree of stereocontrol. researchgate.net

Oxidation Reactions of Carbon-Boron Bonds

The carbon-boron bond in alkyl and alkenyl boronic acids, including this compound, is susceptible to oxidation, a reaction that provides a valuable synthetic route to alcohols. This transformation, often referred to as oxidative deboronation, typically proceeds with complete retention of the carbon framework's stereochemistry. nih.govmasterorganicchemistry.com The most common and mechanistically well-understood method involves the use of basic hydrogen peroxide. byjus.com

The reaction mechanism commences with the attack of a nucleophilic hydroperoxide anion (OOH⁻), generated from hydrogen peroxide under basic conditions, on the Lewis acidic, sp²-hybridized boron atom of the boronic acid. nih.govbyjus.com This forms a tetracoordinate, sp³-hybridized boronate intermediate. nih.gov The key step follows: a 1,2-anionic rearrangement where the butenyl group migrates from the boron atom to the adjacent oxygen atom, displacing a hydroxide (B78521) ion. nih.govmasterorganicchemistry.com This migration is concerted and occurs with retention of the configuration at the carbon atom. The resulting boronic ester is then hydrolyzed under the aqueous basic conditions to yield the final alcohol product, but-3-en-1-ol, and boric acid. nih.gov


Table 1: Examples of Oxidizing Agents for Boronic Acids This table is interactive. Users can sort columns by clicking on the headers.

Oxidizing Agent Typical Conditions Comments
Hydrogen Peroxide (H₂O₂) Aqueous NaOH or other base The most common and classic method. byjus.com
Sodium Perborate (B1237305) (NaBO₃·4H₂O) Biphasic systems (e.g., THF/H₂O) A milder alternative, often used for sensitive substrates. nih.gov
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Biphasic systems Effective for chemoselective oxidation, particularly of boronic acids over pinacol esters. nih.gov
m-Chloroperoxybenzoic acid (m-CPBA) Organic solvents Can lead to uncontrollable oxidation if not carefully managed. nih.gov

The choice of oxidizing agent can be crucial, especially for complex molecules with multiple functional groups. While hydrogen peroxide is widely used, alternatives like sodium perborate are considered milder and can offer better functional group tolerance. whiterose.ac.uk Recent studies have also explored biphasic reaction conditions using reagents like Oxone® to achieve high chemoselectivity in the oxidation of different organoboron species. nih.govrsc.org For this compound, these methods would all be expected to yield but-3-en-1-ol as the primary product.

Protonolysis of this compound

Protonolysis, also known as protodeboronation, is a chemical reaction wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org In the case of this compound, protonolysis would result in the formation of but-1-ene. This reaction is frequently observed as an undesired side reaction in transition-metal-catalyzed coupling processes, such as the Suzuki-Miyaura coupling, as it consumes the boronic acid reagent. wikipedia.org

The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions, particularly the pH, and the nature of the organic substituent. wikipedia.org Mechanistic studies have revealed several pathways for this transformation in aqueous media.

Acid-Catalyzed Protonolysis: Under acidic conditions, the reaction is thought to proceed via an electrophilic substitution mechanism where a proton directly attacks the carbon atom of the C-B bond, leading to its cleavage.

Base-Catalyzed Protonolysis: At high pH, the boronic acid exists as the more reactive tetracoordinate boronate anion [R-B(OH)₃]⁻. The cleavage of the C-B bond in the boronate is the rate-limiting step, followed by protonation of the resulting carbanionic species by water or another proton source. ed.ac.uk

For unsaturated boronic acids, such as those containing alkenyl or allyl groups, protodeboronation can be particularly facile under certain conditions. nih.gov The stability of the potential carbanionic intermediate or the transition state leading to it plays a significant role. Strategies to mitigate this unwanted reaction in synthetic applications include the use of boronic esters (e.g., MIDA or pinacol esters) which release the boronic acid slowly under the reaction conditions, thus keeping its instantaneous concentration low. wikipedia.org


Table 2: Conditions Influencing Protodeboronation This table is interactive. Users can sort columns by clicking on the headers.

Factor Influence on Protodeboronation Rate Rationale
High pH (Basic) Increases rate Formation of the more reactive boronate anion facilitates C-B bond cleavage. ed.ac.uk
Low pH (Acidic) Can increase rate Direct electrophilic attack on the C-B bond is facilitated.
Elevated Temperature Generally increases rate Provides activation energy for the C-B bond cleavage.
Water Often required as a proton source Participates directly in the protonolysis step, especially in base-catalyzed pathways. wikipedia.org
Boronic Acid Structure Variable Electron-withdrawing groups on the organic fragment can stabilize a carbanionic intermediate, increasing the rate.

C-H Coupling Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, allowing for the formation of new carbon-carbon bonds without the need for pre-functionalized starting materials. yale.edu Alkylboronic acids, such as this compound, can serve as effective coupling partners in these transformations, typically mediated by transition-metal catalysts. semanticscholar.orgacs.org

Palladium catalysis is commonly employed for C-H coupling reactions with boronic acids. nih.govacs.org A general mechanistic cycle for a directed C-H alkylation involves several key steps. First, the palladium(II) catalyst coordinates to a directing group on the substrate, bringing the metal center into proximity with a specific C-H bond. This facilitates the cleavage of the C-H bond via a concerted metalation-deprotonation (CMD) pathway, forming a five- or six-membered palladacycle intermediate. youtube.com

The next crucial step is transmetalation, where the butenyl group from this compound (or its corresponding boronate) is transferred to the palladium center, displacing the original ligand on the boron. This is often promoted by a base and/or an oxidant. Finally, reductive elimination from the resulting palladium(II) intermediate forges the new C-C bond and regenerates a Pd(0) species, which is then re-oxidized to Pd(II) to re-enter the catalytic cycle. semanticscholar.org In some cases, the cycle may proceed through a Pd(II)/Pd(IV) pathway, particularly when an external oxidant is used. nih.gov


Table 3: Key Components in Palladium-Catalyzed C-H Coupling with Alkylboronic Acids This table is interactive. Users can sort columns by clicking on the headers.

Component Role Example(s)
Catalyst Facilitates C-H bond cleavage and C-C bond formation Pd(OAc)₂, Pd(TFA)₂ acs.org
Directing Group Ensures regioselectivity of C-H activation Pyridine (B92270), amides, carboxylic acids nih.govnih.gov
Boronic Acid Provides the alkyl/alkenyl fragment This compound, Cyclohexylboronic acid nih.govnih.gov
Oxidant/Additive Promotes transmetalation and/or catalyst regeneration Benzoquinone (BQ), Ag₂O, Air (O₂) acs.orgnih.gov
Ligand Modulates catalyst reactivity and stability Amino acids, Pyridines nih.gov

The scope of these reactions is broad, allowing for the coupling of sp³ C-H bonds with both sp² and sp³ boronic acids. acs.org The success of such a reaction involving this compound would depend on finding compatible reaction conditions that favor the C-H activation pathway over competing side reactions like protodeboronation of the boronic acid or β-hydride elimination from the palladium-alkyl intermediates. acs.org

Advanced Applications of But 1 Ene 4 Boronic Acid in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate

But-1-ene-4-boronic acid serves as a highly versatile synthetic intermediate due to the orthogonal reactivity of its two functional groups. The boronic acid group readily participates in a variety of classic cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. nih.govresearchgate.net This reaction allows for the facile connection of the butenyl fragment to a wide array of aryl, heteroaryl, vinyl, and alkyl halides or triflates, providing access to a diverse range of substituted molecules. nih.gov

The terminal alkene functionality, on the other hand, opens up another dimension of synthetic possibilities. It can undergo a plethora of well-established alkene transformations, including but not limited to:

Addition Reactions: Halogenation, hydrohalogenation, hydration, and dihydroxylation to introduce new functional groups.

Oxidative Cleavage: Ozonolysis or permanganate (B83412) oxidation to yield smaller, functionalized fragments.

Metathesis Reactions: Cross-metathesis or ring-closing metathesis for the construction of more complex olefinic structures.

Radical Additions: To form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity allows for a stepwise and controlled elaboration of molecules, where either the boronic acid or the alkene can be reacted selectively, leaving the other group intact for subsequent transformations. This strategic flexibility is highly valuable in the multi-step synthesis of complex target molecules.

Application in Natural Product Synthesis

While the use of boronic acids in natural product synthesis is well-documented, specific examples detailing the application of this compound are not extensively reported in publicly available scientific literature. However, the structural motif of a butenyl group is present in numerous natural products. The versatility of this compound makes it a plausible and attractive building block for the synthesis of such compounds. For instance, the homoallylic alcohol moiety, which can be accessed through reactions involving butenylboronates, is a common feature in many natural products.

The general strategy for incorporating this compound into a natural product synthesis would likely involve an initial Suzuki-Miyaura coupling to append the butenyl side chain onto a more complex molecular scaffold. Subsequently, the terminal alkene could be further elaborated through various chemical transformations to construct the desired natural product skeleton. The potential for this compound in natural product synthesis remains an area ripe for exploration.

Utilization in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often requires the assembly of complex molecular frameworks. Boronic acids have become indispensable tools in the pharmaceutical industry for this purpose, largely due to the robustness and functional group tolerance of the Suzuki-Miyaura coupling. nih.govsciencedaily.com Although specific instances of this compound being used in the synthesis of a marketed pharmaceutical intermediate are not widely publicized, its potential is significant.

Many drug molecules contain alkyl or substituted alkyl chains. This compound can serve as a four-carbon building block to introduce such fragments. A hypothetical synthetic route could involve the coupling of this compound with a heterocyclic core, a common motif in many pharmaceuticals. The resulting intermediate, possessing a terminal alkene, could then be subjected to further functionalization to complete the synthesis of the target API. The development of novel synthetic routes to valuable pharmaceutical intermediates using this versatile reagent is an active area of research. sciencedaily.comdrugdiscoverytrends.com

Development of Novel Functional Materials

The unique properties of boron-containing compounds have led to their exploration in the development of advanced functional materials. Boronic acids, in particular, are key components in the construction of porous crystalline polymers known as covalent organic frameworks (COFs) and other dynamic polymeric materials. nih.govresearchgate.netrsc.org

Self-Dehydration and Boroxine (B1236090) Formation

A characteristic reaction of boronic acids is their ability to undergo a reversible self-condensation reaction to form six-membered rings called boroxines, with the elimination of water. nih.govclockss.orgwikipedia.org This dehydration process is an equilibrium that can be influenced by factors such as temperature and the removal of water. nih.gov

The formation of the corresponding boroxine from this compound would result in a molecule with three butenyl side chains appended to the central boroxine core. This trimeric structure could have interesting properties and applications. For instance, the presence of three terminal alkenes in a well-defined spatial arrangement could make it a useful cross-linking agent in polymer chemistry or a building block for the synthesis of more complex, three-dimensional structures. The thermodynamics and kinetics of boroxine formation from aliphatic boronic acids have been the subject of computational studies. nih.gov

Integration into Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecular systems that can adapt their structure in response to external stimuli. nih.govnih.gov The reversible formation of boronate esters from boronic acids and diols is one of the most widely used reactions in DCC. nih.govnih.gov This chemistry is particularly attractive for biological applications due to its ability to operate under physiological conditions. nih.gov

This compound can be integrated into dynamic covalent systems in several ways. The boronic acid moiety can participate in the formation of reversible boronate ester linkages with diol-containing molecules or polymers, leading to the formation of dynamic hydrogels, self-healing materials, or responsive drug delivery systems. researchgate.netresearchgate.net The butenyl group can act as a spectator, modifying the physical properties of the resulting material, or it can be used as a reactive site for further, non-reversible chemical modifications, allowing for the creation of more complex and functional dynamic systems. The combination of dynamic covalent chemistry with the additional reactivity of the alkene makes this compound a promising component for the design of sophisticated and intelligent materials.

Reversible Click Reactions

Detailed research findings and data tables on the use of this compound in reversible click reactions are not available in the current scientific literature. While the general class of boronic acids is known for engaging in such reactions, specific studies involving this compound have not been identified. rsc.orgscispace.comrsc.org

Stimuli-Responsive Systems

Specific data and detailed research on the incorporation of this compound into stimuli-responsive systems are not documented in published research. The principles of creating stimuli-responsive systems using boronic acids are well-established for other analogs, but direct application or study of this compound in this context is not found. nih.govnih.govnih.govmdpi.com

Computational and Theoretical Studies on But 1 Ene 4 Boronic Acid Reactivity

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions involving but-1-ene-4-boronic acid. rsc.org These calculations allow for the exploration of various reaction pathways, providing a detailed picture of the energetic changes that occur as reactants are converted into products. For this compound, computational studies can elucidate the mechanisms of key reactions such as Suzuki-Miyaura cross-coupling, hydroboration, and other additions to the carbon-carbon double bond.

A hypothetical reaction mechanism for the hydroboration of an alkyne with a generic borane (B79455), analogous to reactions this compound could undergo, can also be investigated computationally. rsc.org DFT calculations can distinguish between different possible stereochemical outcomes, such as syn- and anti-addition, by comparing the activation energies of the respective transition states. acs.org

The following table illustrates hypothetical data from a DFT study on a reaction involving an alkenylboronic acid, showcasing the kind of information that can be obtained.

Reaction StepDescriptionCalculated Free Energy Change (ΔG, kcal/mol)Calculated Activation Energy (ΔG‡, kcal/mol)
Oxidative AdditionPd(0) catalyst reacts with an aryl halide.-10.515.2
TransmetalationThe alkenylboronic acid transfers its organic group to the Pd(II) center.-5.218.5
Reductive EliminationThe coupled product is eliminated from the Pd(II) center, regenerating the Pd(0) catalyst.-25.012.8

Elucidation of Transition States and Intermediates

A significant advantage of computational chemistry is its ability to characterize the structures and energies of highly reactive and short-lived species such as transition states and intermediates. nih.gov For reactions involving this compound, identifying these transient species is crucial for a complete understanding of the reaction mechanism.

Transition states represent the energy maxima along a reaction coordinate and are characterized by the presence of a single imaginary vibrational frequency. nih.gov Computational software can locate these structures, and their geometries provide a snapshot of the bond-breaking and bond-forming processes. For example, in a Diels-Alder reaction where this compound acts as a dienophile, the transition state would show the partial formation of the new carbon-carbon bonds.

Intermediates are local minima on the potential energy surface and represent stable, albeit often short-lived, species formed during a reaction. In the Suzuki-Miyaura coupling of this compound, for instance, intermediates would include the oxidative addition product and the species formed after transmetalation. nih.gov

The following interactive table provides hypothetical structural parameters for a calculated transition state in a reaction involving an alkenylboronic acid.

ParameterDescriptionCalculated Value (Å or degrees)
C-C forming bond 1Distance between the two reacting carbon atoms.2.15
C-C forming bond 2Distance between the other two reacting carbon atoms.2.18
Dihedral AngleThe angle between the planes of the two reacting molecules.35.0

Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, which can significantly accelerate the discovery of new synthetic methods. nih.govrsc.org For this compound, computational chemistry can predict how the molecule will behave under different reaction conditions and in the presence of various reagents.

Reactivity can be assessed by calculating activation energies for different potential reactions. A lower activation energy implies a faster reaction rate. For this compound, one could computationally screen a range of reaction partners to predict which reactions are most likely to be successful.

Selectivity, the preference for one reaction pathway over another, is also amenable to computational prediction. This can include regioselectivity (which part of a molecule reacts) and stereoselectivity (the spatial arrangement of the atoms in the product). For this compound, a key question might be the regioselectivity of addition reactions to the double bond. By calculating the activation energies for the formation of the different possible regioisomers, the major product can be predicted. acs.org

The following table shows a hypothetical example of how computational chemistry could be used to predict the regioselectivity of a reaction involving an unsymmetrical alkenylboronic acid.

Reaction PathwayProduct FormedCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Product Ratio
Pathway ARegioisomer 120.195:5
Pathway BRegioisomer 222.55:95

Structure-Reactivity Relationships in Alkenylboronic Acids

Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal of chemistry. nih.govacs.orgsemanticscholar.orgnih.gov Computational studies can provide valuable insights into these structure-reactivity relationships for alkenylboronic acids like this compound. By systematically modifying the structure of the molecule in silico and calculating its properties and reactivity, trends can be identified.

For alkenylboronic acids, key structural features that influence reactivity include the length of the alkyl chain, the substitution pattern of the double bond, and the nature of the boronic acid group (e.g., free boronic acid vs. boronic ester). Computational studies can quantify the electronic and steric effects of these features. For example, the electron-donating or -withdrawing nature of substituents on the double bond can affect its reactivity towards electrophiles and nucleophiles.

A computational analysis could involve calculating properties such as the pKa of the boronic acid, the charge distribution in the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO). These calculated properties can then be correlated with experimentally observed reactivity trends.

The following interactive table provides a hypothetical example of how computational data could be used to establish a structure-reactivity relationship for a series of alkenylboronic acids.

Alkenylboronic AcidCalculated HOMO Energy (eV)Calculated LUMO Energy (eV)Predicted Relative Reactivity in Electrophilic Addition
Ethenylboronic acid-6.5-0.81.0
Prop-1-en-2-ylboronic acid-6.3-0.71.5
This compound-6.4-0.751.2

Analytical Methodologies for But 1 Ene 4 Boronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for elucidating the molecular structure of But-1-ene-4-boronic acid by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is a powerful tool for confirming the structural integrity of this compound, providing detailed information about the hydrogen, boron, and carbon environments within the molecule. bhu.ac.in For analysis, a deuterated solvent such as CDCl₃ is commonly used. docbrown.infopressbooks.pub

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. pressbooks.pub The expected signals for this compound would correspond to the vinyl, allylic, and alkyl protons. The integration of the peak areas would ideally show a ratio of 2:1:2:2:2 for the protons on C1, C2, C3, C4, and the two hydroxyl groups, respectively, although the hydroxyl proton signal can be broad and may exchange with deuterium (B1214612) in certain solvents.

¹¹B NMR Spectroscopy : Boron-11 NMR is specific for observing the boron nucleus. Boronic acids typically exhibit a single, often broad, resonance in the ¹¹B NMR spectrum. oxinst.com This broadening is due to the quadrupolar nature of the boron nucleus (spin I = 3/2). oxinst.com For this compound, the signal is expected in the chemical shift range characteristic for tricoordinate boronic acids, generally between 27 and 33 ppm. sdsu.edursc.org The position of this peak confirms the presence of the boronic acid functional group.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. pressbooks.pub For this compound, four distinct signals are expected, corresponding to the four carbon atoms in the butene chain. The chemical shifts are influenced by the hybridization (sp² for the alkene, sp³ for the alkyl chain) and the proximity to the electropositive boron atom. oregonstate.edu The carbon atom directly bonded to the boron atom may show a broader signal and can sometimes be difficult to detect. rsc.org

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Notes
¹HH₂C=~4.9 - 5.1Terminal vinyl protons, complex splitting.
=CH-~5.7 - 5.9Internal vinyl proton, multiplet.
-CH₂-C=C~2.1 - 2.3Allylic protons, multiplet.
-CH₂-B~0.8 - 1.2Protons alpha to boron, triplet.
¹³CH₂C=~115sp² hybridized carbon. docbrown.info
=CH-~138sp² hybridized carbon. docbrown.info
-CH₂-C=C~35sp³ hybridized carbon.
-CH₂-B~20 (broad)sp³ hybridized carbon attached to boron.
¹¹B-B(OH)₂~27 - 33Broad signal characteristic of a tricoordinate boronic acid. sdsu.edursc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₄H₉BO₂), the expected exact mass is approximately 100.07 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for boronic acids include the loss of water (H₂O) and hydroxyl (OH) groups from the boronic acid moiety. docbrown.info Boronic acids are also prone to dehydration and trimerization under certain ionization conditions, which can lead to the formation of a cyclic anhydride (B1165640) known as a boroxine (B1236090), complicating the spectrum. rsc.orgresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

m/zPossible IonNotes
100[C₄H₉BO₂]⁺Parent molecular ion [M]⁺.
83[M - OH]⁺Loss of a hydroxyl radical.
82[M - H₂O]⁺Loss of a water molecule.
55[C₄H₇]⁺Loss of the boronic acid group.
41[C₃H₅]⁺Allyl cation, a common fragment for butenyl compounds. docbrown.info

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3600 (broad)O-H stretchBoronic acid (-B(OH)₂). researchgate.net
~3080=C-H stretchAlkene. docbrown.info
~2850-2960-C-H stretchAlkane. docbrown.infolibretexts.org
~1640C=C stretchAlkene. docbrown.info
~1350B-O stretchBoronic acid. researchgate.net
~910-990=C-H bendAlkene (out-of-plane). docbrown.info

Chromatographic Separation and Purity Assessment

Chromatographic methods are employed to separate this compound from reaction mixtures and to assess its purity.

Direct analysis of boronic acids by Gas Chromatography (GC) can be challenging due to their low volatility and thermal instability. chromatographyonline.com To overcome this, this compound is typically derivatized before analysis. A common derivatization reaction involves condensation with a diol, such as pinacol (B44631) or 1,3-propanediol, to form a more volatile and thermally stable boronate ester. chromatographyonline.comnih.gov

The resulting ester can then be separated on a standard GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS). chromatographyonline.com The retention time is used for identification, and the peak area allows for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of boronic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

A typical RP-HPLC method for this compound would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. rsc.orgwaters.com An acidic modifier like formic acid or acetic acid is often added to the mobile phase to ensure the boronic acid is in its neutral form, leading to better peak shape and retention. waters.com

Since this compound lacks a strong UV chromophore, detection can be a challenge. While low wavelength UV detection (~200-210 nm) may be possible, it often suffers from low sensitivity and interference from mobile phase additives. Alternative detection methods include mass spectrometry (LC-MS), which provides both separation and mass information, or post-column derivatization with a reagent like alizarin (B75676) to form a fluorescent product that can be detected with high sensitivity. rsc.orgnih.gov

Table 4: Typical HPLC Conditions for Boronic Acid Analysis

ParameterCondition
ColumnReversed-Phase C18, e.g., 4.6 x 100 mm, 3.5 µm. waters.com
Mobile Phase AWater with 0.1% Formic Acid.
Mobile Phase BAcetonitrile with 0.1% Formic Acid. waters.com
Flow Rate1.0 mL/min. waters.com
DetectionMass Spectrometry (ESI-MS) or UV (210 nm). rsc.org
Column Temperature30 °C. waters.com

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